2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

Physical Property Formulation Handling

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (CAS 34199-87-6) is a brominated pyridine derivative bearing a 1,3-dioxolane acetal protecting group at the 6-position. With the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol, this compound is primarily employed as a bifunctional building block in organic synthesis.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 34199-87-6
Cat. No. B1266134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(1,3-dioxolan-2-yl)pyridine
CAS34199-87-6
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=NC(=CC=C2)Br
InChIInChI=1S/C8H8BrNO2/c9-7-3-1-2-6(10-7)8-11-4-5-12-8/h1-3,8H,4-5H2
InChIKeySYSRNUAOBOQPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (CAS 34199-87-6): A Versatile Pyridine Building Block for Selective Cross-Coupling and Multi-Step Synthesis


2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (CAS 34199-87-6) is a brominated pyridine derivative bearing a 1,3-dioxolane acetal protecting group at the 6-position. With the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol, this compound is primarily employed as a bifunctional building block in organic synthesis [1]. The bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 1,3-dioxolane moiety acts as a latent aldehyde, offering stability to diverse reaction conditions and enabling orthogonal functionalization sequences [2].

Why 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (CAS 34199-87-6) Cannot Be Indiscriminately Replaced by Other Halopyridine Aldehydes or Ketals


The combination of a pyridyl bromide and a protected aldehyde in the same molecule creates a unique orthogonal reactivity profile. Substituting 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine with an unprotected 2-bromo-6-formylpyridine (CAS 34160-40-2) would expose the reactive aldehyde to nucleophiles or reducing agents, leading to undesired side reactions . Conversely, replacing the bromine with a chlorine atom significantly reduces cross-coupling efficiency, while an iodine atom may introduce cost and light-sensitivity concerns. The specific 1,3-dioxolane group also offers distinct stability advantages over other acetals (e.g., dimethyl acetals) in the context of pyridine derivatives, as detailed in the evidence below [1].

Quantitative Differentiation Guide for 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (CAS 34199-87-6) vs. Closest Analogs


Physical State and Handling: Liquid vs. Solid Aldehyde Analog

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is a liquid at room temperature [1], whereas the unprotected aldehyde analog, 2-bromo-6-formylpyridine, is a crystalline solid with a melting point of 79–82 °C . This physical state difference directly impacts handling and formulation in automated synthesis platforms and large-scale reactions, where liquids are often easier to dispense accurately via syringe pumps.

Physical Property Formulation Handling Ease of Dispensing

Synthesis Yield: Optimized One-Step Acetalization Route

A direct synthetic route to 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine from 6-bromopyridine-2-carbaldehyde and ethylene glycol provides an isolated yield of approximately 88% [1]. This contrasts favorably with multi-step syntheses required for similar orthogonally protected heteroaromatic aldehydes, where overall yields may fall below 50% due to additional protection/deprotection cycles.

Synthetic Efficiency Process Chemistry Route Scouting

Commercial Purity: Consistently High Quality for Sensitive Couplings

Leading suppliers offer 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine at standard purities of 95% and 98% , verified by NMR, HPLC, or GC. In contrast, the corresponding aldehyde 2-bromo-6-formylpyridine is typically offered at ≥96% purity but requires refrigerated storage to prevent oxidation . The high and consistent purity of the dioxolane-protected derivative minimizes batch-to-batch variability in cross-coupling reactions, where trace impurities can poison palladium catalysts and reduce yields.

Quality Control Cross-Coupling Reproducibility

Stability of the 1,3-Dioxolane Protecting Group in Pyridine Systems

Pyridine and N-methyl pyridinium 1,3-dioxolanes exhibit unusual resistance to acid-catalyzed hydrolysis compared to typical acyclic acetals [1]. This enhanced stability allows the 1,3-dioxolane group in 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine to survive a range of synthetic transformations (e.g., organometallic additions, cross-couplings) that would cleave a dimethyl acetal or expose a free aldehyde to unwanted reactivity. This orthogonal stability is critical for maintaining the latent aldehyde functionality through multi-step sequences.

Functional Group Compatibility Orthogonal Protection Multi-Step Synthesis

Optimal Application Scenarios for 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (CAS 34199-87-6) Based on Evidence


High-Throughput Parallel Synthesis of Biaryl Libraries via Suzuki-Miyaura Coupling

The liquid physical state of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine [1] makes it ideal for automated liquid handling systems in high-throughput experimentation (HTE). Its high and consistent purity (≥95%) ensures reproducible coupling with a wide range of boronic acids, while the stable dioxolane protecting group [2] tolerates the basic aqueous conditions of the Suzuki reaction, eliminating the need for a separate aldehyde protection step.

Synthesis of Complex Macrocyclic Ligands and Pyridinophanes

As demonstrated in the synthesis of carbon-bridged pyridinophanes, the bifunctional nature of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is critical for constructing rigid macrocyclic architectures [3]. The compound serves as a key intermediate for introducing both a coupling site (bromine) and a protected carbonyl (dioxolane) onto a pyridine core, enabling iterative ring-forming reactions. The unusual stability of the pyridine dioxolane to acidic conditions [2] allows for selective deprotection at a late stage without degrading the sensitive macrocyclic framework.

Medicinal Chemistry: Late-Stage Functionalization of Drug-like Scaffolds

The orthogonally protected aldehyde allows medicinal chemists to introduce the pyridine core into a lead molecule early in a synthetic sequence while preserving the aldehyde for late-stage diversification. The liquid form [1] and high commercial purity of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine facilitate its use in parallel medicinal chemistry, where reliable and easy-to-dispense building blocks are essential for generating diverse compound arrays. The hazardous nature of the compound (H302, H315, H319, H335) [1] necessitates standard laboratory safety protocols but does not preclude its routine use.

Process Chemistry: Scalable Synthesis of Protected Pyridine Aldehyde Intermediates

The high-yielding, one-step synthesis of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine from 6-bromopyridine-2-carbaldehyde (88% yield) [4] suggests a cost-effective route for larger-scale production. For process development, the liquid nature of the compound [1] simplifies transfer and handling in pilot plant settings, and the stability of the dioxolane group [2] reduces the risk of aldehyde oxidation or polymerization during storage and processing, leading to higher overall process yields and fewer impurities.

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